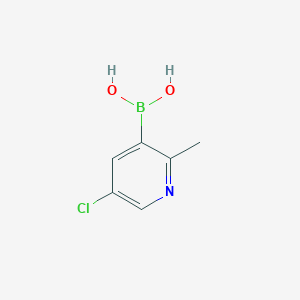

(5-Chloro-2-methylpyridin-3-yl)boronic acid

Description

(5-Chloro-2-methylpyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a chlorinated and methylated pyridine ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and other applications.

Properties

Molecular Formula |

C6H7BClNO2 |

|---|---|

Molecular Weight |

171.39 g/mol |

IUPAC Name |

(5-chloro-2-methylpyridin-3-yl)boronic acid |

InChI |

InChI=1S/C6H7BClNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3,10-11H,1H3 |

InChI Key |

MDESFWOQBQFCBN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CN=C1C)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-methylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, where the halopyridine reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of (5-Chloro-2-methylpyridin-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the borylation and coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products:

Biaryls: Formed from Suzuki-Miyaura coupling reactions.

Alcohols/Ketones: Formed from oxidation of the boronic acid group.

Substituted Pyridines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

(5-Chloro-2-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-2-methylpyridin-3-yl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired product . The chlorine atom on the pyridine ring can also participate in substitution reactions, further expanding the compound’s versatility .

Comparison with Similar Compounds

- (5-Chloro-3-pyridinyl)boronic acid

- (5-Methylpyridin-3-yl)boronic acid

- (3-Chloro-5-pyridinyl)boronic acid

Comparison: (5-Chloro-2-methylpyridin-3-yl)boronic acid is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring. This combination enhances its reactivity and selectivity in various chemical reactions compared to its analogs. For instance, the methyl group can provide steric hindrance, influencing the outcome of substitution reactions, while the chlorine atom can act as a leaving group in nucleophilic substitution .

Biological Activity

(5-Chloro-2-methylpyridin-3-yl)boronic acid, a boronic acid derivative, has garnered attention in various fields of research due to its significant biological activities. This article explores its applications, mechanisms, and effects based on diverse sources.

Overview of Biological Activity

Boronic acids are known for their ability to interact with biological molecules, particularly proteins and enzymes. The specific compound (5-Chloro-2-methylpyridin-3-yl)boronic acid is primarily investigated for its roles in:

- Pharmaceutical Development : It serves as a key intermediate in synthesizing drugs targeting various diseases, including cancer and autoimmune disorders.

- Organic Synthesis : The compound is extensively used in cross-coupling reactions essential for creating complex organic structures.

- Material Science : Its properties contribute to developing durable materials and coatings.

- Agricultural Chemistry : It is involved in formulating safer agrochemicals.

The biological activity of (5-Chloro-2-methylpyridin-3-yl)boronic acid can be attributed to its ability to form reversible covalent bonds with diols and amino acids. This property allows it to modulate enzyme activities and influence signaling pathways. For instance, studies have shown that boronic acids can inhibit serine proteases by interacting with the active sites of these enzymes, which is critical in various physiological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (5-Chloro-2-methylpyridin-3-yl)boronic acid:

- Mechanism : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Case Studies : In vitro tests demonstrated significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating potent activity.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

- Inhibition of CRAC Channels : It has been identified as a modulator of calcium release-activated calcium (CRAC) channels, which play a role in inflammatory responses.

- Clinical Implications : Research indicates potential therapeutic benefits for treating allergic and autoimmune disorders, such as asthma and rheumatoid arthritis.

Table 1: Biological Activity Summary

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | High | Induction of apoptosis |

| Anti-inflammatory | Moderate | CRAC channel modulation |

| Antimicrobial | Variable | Inhibition of bacterial growth |

Table 2: Case Study Results on Anticancer Activity

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Significant reduction in viability |

| PC-3 (Prostate Cancer) | 15 | Induction of apoptosis noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.